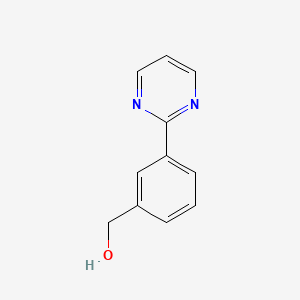

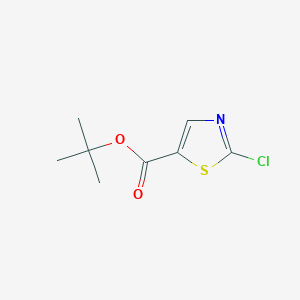

![molecular formula C14H14N2O2 B1291110 2-[Benzyl(methyl)amino]nicotinic acid CAS No. 35174-13-1](/img/structure/B1291110.png)

2-[Benzyl(methyl)amino]nicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[Benzyl(methyl)amino]nicotinic acid is a chemical compound that can be derived from nicotinic acid, also known as niacin or vitamin B3. It is a part of a broader class of compounds that can be synthesized to include various functional groups, which may impart different biological activities. The compound is not directly discussed in the provided papers, but its synthesis and properties can be inferred from similar compounds that have been synthesized and studied for their biological activities.

Synthesis Analysis

The synthesis of related compounds involves the coupling reaction of nicotinic acid hydrazides with N-protected amino acids. In one study, the target compounds, which include N-Boc-amino acid-(N'-nicotinoyl) hydrazides, were prepared using a coupling reagent known as HATU, resulting in high yields and purity . Although the exact synthesis of this compound is not detailed, similar methodologies could potentially be applied, with modifications to include the benzyl(methyl)amino group.

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyridine ring, which is a characteristic feature of nicotinic acid derivatives. The benzyl(methyl)amino group would be expected to be attached to the pyridine ring, potentially affecting the compound's electronic distribution and reactivity. The structure of similar compounds, such as 4-amino-2-(trifluoromethyl)nicotinic acid, has been successfully synthesized, indicating that the structural manipulation of the nicotinic acid core is feasible .

Chemical Reactions Analysis

The chemical reactions involving nicotinic acid derivatives can vary widely depending on the functional groups present. For instance, the synthesis of new nicotinyl-4-aminobenzoyl amino acids derivatives involves multiple steps, including the formation of dipeptide methyl esters and their corresponding hydrazides . The reactivity of this compound would likely be influenced by the presence of the benzyl(methyl)amino group, which could participate in various chemical reactions, such as nucleophilic substitution or electrophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzyl(methyl)amino group could affect the compound's solubility, melting point, and stability. The antimicrobial activity of similar compounds, such as amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives, has been tested, with some showing activity against bacteria like S. aureus and E. coli . This suggests that this compound could also possess biological activities worth exploring.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

2-[Benzyl(methyl)amino]nicotinic acid and related compounds have been explored for their potential in various scientific research applications, notably in the synthesis of novel compounds with biological activities. For instance, derivatives of nicotinic acid have been synthesized to study their antimicrobial activity. These include compounds prepared via the coupling reaction of nicotinic acid hydrazides with N-protected L-amino acids, leading to the synthesis of N-Boc-amino acid-(N′-benzoyl)- and N-Boc-amino acid-(N′-nicotinoyl) hydrazides with high yields and purity. Such compounds, along with their Cu and Cd complexes, showed comparable activity to ampicillin against S. aureus and E. coli, highlighting their potential as antimicrobial agents (Sherine N. Khattab, 2005).

Enzymatic and Structural Divergences in Nicotiana

Research on Nicotiana species has revealed the enzymatic and structural divergences among carboxyl O-methyltransferases after gene duplication and speciation. This includes the discovery of a novel enzyme, nicotinic acid carboxyl methyltransferase (NAMT), which has a high degree of activity with nicotinic acid, underscoring the evolutionary adaptation and diversification of enzyme function in plant species (Frank Hippauf et al., 2010).

Polymorphism and Crystal Structures

Studies on the polymorphism of organic systems have also been conducted, focusing on 2-[methyl(phenyl)amino]nicotinic acid. Research in this area has identified four polymorphs of this compound, providing insights into the single crystal structures and how the directionality of hydrogen-bonding chains affects the polymorphism. Such studies are crucial for understanding the structural variability and potential applications of nicotinic acid derivatives in material science (S. Long et al., 2008).

Industrial Applications and Green Chemistry

The synthesis and potential industrial applications of nicotinic acid have been reviewed, with a focus on ecological methods to produce nicotinic acid from commercially available raw materials. This research is part of the broader effort to meet the needs of green chemistry and reduce environmental burdens, highlighting the importance of developing sustainable production methods for essential nutrients like nicotinic acid (Dawid Lisicki et al., 2022).

Wirkmechanismus

Target of Action

It is structurally similar to niacin, also known as nicotinic acid . Niacin primarily targets hepatocyte diacylglycerol acyltransferase-2 .

Mode of Action

Niacin, a structurally similar compound, inhibits hepatocyte diacylglycerol acyltransferase-2 This activity also leads to intracellular degradation of apo B and decreased production of low-density lipoproteins, the catabolic product of VLDL .

Biochemical Pathways

Niacin, a structurally similar compound, plays a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Result of Action

The structurally similar compound niacin has several direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-[Benzyl(methyl)amino]nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for redox reactions in cellular metabolism . These interactions are essential for maintaining the intracellular pool of NAD and NADP, which are vital for various metabolic pathways.

Cellular Effects

This compound influences several cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of nicotinic acid receptors, which play a role in lipid metabolism and energy homeostasis . Additionally, it can impact the expression of genes involved in metabolic pathways, thereby influencing cellular function and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an agonist or antagonist to certain receptors, thereby modulating their activity. For instance, it has been observed to inhibit the activity of nicotinamidase, an enzyme involved in the metabolism of nicotinamide . This inhibition can lead to changes in the levels of nicotinamide and its derivatives, affecting various metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to alterations in cellular metabolism and function, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can enhance metabolic activity and improve energy homeostasis. At higher doses, it may exhibit toxic or adverse effects, such as hypotension and reduced motor activity . It is essential to determine the optimal dosage to maximize its beneficial effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as nicotinamide phosphoribosyltransferase and nicotinamide nucleotide adenylyltransferase, which are involved in the synthesis and salvage of NAD . These interactions can influence the levels of NAD and its derivatives, affecting various metabolic processes, including energy production and redox reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via facilitated diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to various cellular compartments, influencing its localization and accumulation.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For instance, it may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production.

Eigenschaften

IUPAC Name |

2-[benzyl(methyl)amino]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-16(10-11-6-3-2-4-7-11)13-12(14(17)18)8-5-9-15-13/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBZSTSUGRAXRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C(C=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

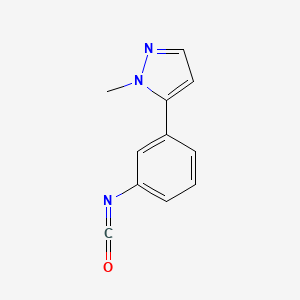

![3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B1291027.png)

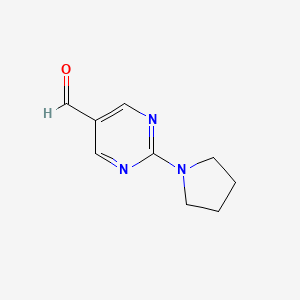

![{3-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B1291030.png)

![1-[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine](/img/structure/B1291034.png)

![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1291037.png)

![2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid](/img/structure/B1291039.png)

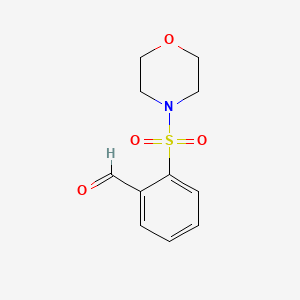

![[2-(Morpholine-4-sulfonyl)phenyl]methanol](/img/structure/B1291046.png)

![Ethyl 4-[4-(tert-butyl)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B1291052.png)